molecular formula C11H15N3O2 B1480820 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid CAS No. 2090869-56-8

2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Cat. No.: B1480820
CAS No.: 2090869-56-8
M. Wt: 221.26 g/mol
InChI Key: VDUTZGNDHQVQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

This compound’s primary target is the voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in excitable cells, including neurons and muscle cells. By selectively enhancing slow inactivation of these channels, our compound modulates their function .

Mode of Action

The interaction between our compound and voltage-gated sodium channels leads to several changes:

    The compound selectively enhances the slow inactivation process of these channels. This alteration affects the channel’s ability to conduct sodium ions, ultimately influencing cellular excitability. Our compound also interacts with the collapse response mediator protein 2 (CRMP2). This protein is involved in neuronal development and axonal guidance. By regulating CRMP2, our compound may impact neuronal function and plasticity .

Action Environment

Environmental factors, such as pH, temperature, and ion concentrations, influence the compound’s efficacy and stability. For instance, variations in pH may alter its solubility and bioavailability.

Properties

IUPAC Name

2-(6-tert-butylimidazo[1,2-b]pyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-11(2,3)8-6-9-13(7-10(15)16)4-5-14(9)12-8/h4-6H,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUTZGNDHQVQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=CN(C2=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 3
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 4
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 5
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 6
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2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.